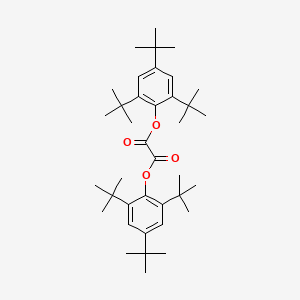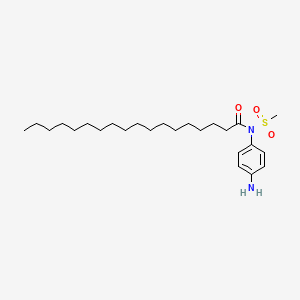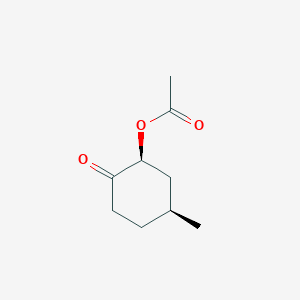
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate is an organometallic compound characterized by the presence of two 2,4,6-tri-tert-butylphenyl groups attached to an ethanedioate (oxalate) moiety. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate typically involves the reaction of 2,4,6-tri-tert-butylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired ethanedioate compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for reactive intermediates.
Biology: Investigated for its potential antioxidant properties due to the phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as an additive in polymers to enhance stability and performance.
Mécanisme D'action
The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate involves its interaction with molecular targets through its phenolic groups. These groups can donate electrons, making the compound an effective antioxidant. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric hindrance but lacking the ethanedioate moiety.
Bis(2,4-di-tert-butylphenyl) phosphate: Another compound with similar bulky phenyl groups but different functional groups.
Propriétés
Numéro CAS |
61417-97-8 |
|---|---|
Formule moléculaire |
C38H58O4 |
Poids moléculaire |
578.9 g/mol |
Nom IUPAC |
bis(2,4,6-tritert-butylphenyl) oxalate |
InChI |
InChI=1S/C38H58O4/c1-33(2,3)23-19-25(35(7,8)9)29(26(20-23)36(10,11)12)41-31(39)32(40)42-30-27(37(13,14)15)21-24(34(4,5)6)22-28(30)38(16,17)18/h19-22H,1-18H3 |
Clé InChI |
AMZAIWANFACRGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C(=O)OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)


![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)


![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)

